4-Oxopiperidine-1-sulfonyl fluoride
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Overview
Description
4-Oxopiperidine-1-sulfonyl fluoride is a chemical compound with the CAS Number: 2309476-52-4 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of sulfonyl fluorides has found widespread applications in organic synthesis, chemical biology, drug discovery and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular weight of this compound is 181.19 . More detailed information about its molecular structure might be found in technical documents and peer-reviewed papers .Chemical Reactions Analysis
Sulfonyl fluorides have been known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine and histidine residues . This unique property drives the design and discovery of covalent small molecule inhibitors with therapeutic potentials .Mechanism of Action
Target of Action
4-Oxopiperidine-1-sulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are known to react with nucleophiles on their targets via a process known as Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules .
Mode of Action
The mode of action of this compound involves the formation of a charge-transfer complex between sulfonyl chloride and N-methylmorpholine. This induces S–Cl bond homolysis of sulfonyl chloride, yielding a reactive sulfonyl radical that further induces the double C–N bond cleavages of N-alkyl 4-oxopiperidinium salt .
Biochemical Pathways
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Pharmacokinetics
The pharmacokinetics of fluoride compounds like this compound are primarily governed by pH and storage in bone . HF diffuses across cell membranes far more easily than fluoride ion. Because HF is a weak acid with a pKa of 3.4, more of the fluoride is in the form of HF when pH is lower .
Result of Action
The result of the action of this compound is the inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . The pharmaceutical relevance of piperidine, a compound related to this compound, against different types of cancers has been highlighted .
Action Environment
The action environment of this compound is influenced by various factors. For instance, the presence of smaller-chain PFAS compounds indicates noticeable effects from substituting PFOA and PFOS in Indian environmental samples . Furthermore, the highly active fluorosulfonyl radical has been ignored for a long time owing to its instability and difficulty of generation .
Advantages and Limitations for Lab Experiments
4-Oxopiperidine-1-sulfonyl fluoride has several advantages for use in lab experiments. It is a potent and selective inhibitor of serine proteases, making it an ideal tool for studying the role of these enzymes in physiological processes. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for the study of 4-Oxopiperidine-1-sulfonyl fluoride. One area of research is the development of more stable and soluble analogs of this compound that can be used in experiments. Another area of research is the identification of new serine proteases that can be targeted by this compound. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for use in the field of biochemistry and pharmaceuticals. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this area can lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
4-Oxopiperidine-1-sulfonyl fluoride can be synthesized using various methods, including the reaction of piperidine-4-one with sulfur tetrafluoride, followed by treatment with sodium hydroxide and then with hydrogen fluoride. Another method involves the reaction of piperidine-4-one with sulfur tetrafluoride and then with hydrogen fluoride. The yield of this compound using these methods ranges from 40-60%.
Scientific Research Applications
4-Oxopiperidine-1-sulfonyl fluoride has been extensively studied for its potential applications in the field of biochemistry and pharmaceuticals. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many physiological processes. This compound has been shown to inhibit the activity of chymotrypsin, elastase, and trypsin, which are important serine proteases.
Safety and Hazards
properties
IUPAC Name |
4-oxopiperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYNNADLGIPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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